8-Nonen-1-ol
Overview
Description
8-Nonen-1-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 142.24 and a linear formula of C9H18O .
Synthesis Analysis
This compound is a reactant in the synthesis of chlorosulfolipid (+)-danicalipin A, which has cytotoxicity towards various mammalian cell lines and increases the uptake of fluorophores into bacteria and mammalian cells .Molecular Structure Analysis
The molecular formula of this compound is C9H18O . Its average mass is 142.239 Da and its mono-isotopic mass is 142.135757 Da .Chemical Reactions Analysis
This compound is a reactant in the synthesis of chlorosulfolipid (+)-danicalipin A . More detailed information about its chemical reactions is not available in the search results.Physical and Chemical Properties Analysis
This compound is a clear liquid . It has a boiling point of 134 °C at 20 mmHg and a melting point of -7 °C . The density of this compound is 0.85g/cm3 .Scientific Research Applications
Insect Pheromone Synthesis
8-Nonen-1-ol has been studied for its role in insect pheromone synthesis. Research conducted by Roelofs et al. (1971) identified trans-8, trans-10-Dodecadien-1-ol as a sex attractant of the codling moth, using antennal responses (electroantennograms) to various monounsaturated compounds. This discovery highlights the potential use of this compound derivatives in developing insect attractants for pest control (Roelofs et al., 1971).
Odor Characterization
Sakoda et al. (1995) investigated the chemical structure-odor correlation in n-nonen-1-ols, including isomers of this compound. By synthesizing these alcohols and evaluating their odor characteristics, they found that the odor profiles were largely determined by the positions of the carbon-double bond. This research contributes to understanding the molecular basis of odor perception and may be applicable in fragrance and flavor industries (Sakoda et al., 1995).
Phytotoxic Compounds
The work of Rivero-Cruz et al. (2000) involved isolating phytotoxic nonenolides from the fungus Phoma herbarum. They identified compounds, such as 7,8-dihydroxy-9-propyl-5-nonen-9-olide, that significantly inhibited the radicle growth of seedlings. This discovery is significant for agricultural research, particularly in understanding plant-pathogen interactions and potentially developing new herbicides (Rivero-Cruz et al., 2000).
Synthesis of Pheromones
Ishmuratov et al. (2019) developed an improved procedure for preparing 4Z-nonen-1-ol, a key intermediate in synthesizing sex pheromones for the cabbage moth and cotton bollworm. Their method highlights the importance of this compound derivatives in creating synthetic pheromones for agricultural pest management (Ishmuratov et al., 2019).
Pheromone Synthesis for Pest Control
Fukusaki et al. (1992) focused on the large-scale preparation of (+)-disparlure, the gypsy moth pheromone, using 8-methyl-2-nonen-1-ol. Their chemico-enzymatic procedure contributes to the field of integrated pest management by providing a method to produce pheromones for controlling harmful insect populations (Fukusaki et al., 1992).
Safety and Hazards
8-Nonen-1-ol is combustible . The safety information includes the following precautionary statements: Keep away from heat/sparks/open flames/hot surfaces. No smoking. Wear protective gloves/ eye protection/ face protection. In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish. Store in a well-ventilated place. Keep cool .
Mechanism of Action
Target of Action
It is known to be a reactant in the synthesis of chlorosulfolipid (+)-danicalipin a .
Mode of Action
It is known to be involved in the synthesis of chlorosulfolipid (+)-danicalipin A
Biochemical Pathways
It is known to play a role in the synthesis of chlorosulfolipid (+)-danicalipin A , which suggests it may be involved in lipid metabolism or related pathways.
Result of Action
8-Nonen-1-ol is a reactant in the synthesis of chlorosulfolipid (+)-danicalipin A . This compound has been reported to have cytotoxicity towards various mammalian cell lines and increases the uptake of fluorophores into bacteria and mammalian cells . This suggests that this compound, as a precursor, may indirectly influence these cellular effects.
Biochemical Analysis
Biochemical Properties
It is known to be a reactant in the synthesis of chlorosulfolipid (+)-danicalipin A . This compound has shown cytotoxicity towards various mammalian cell lines and increases the uptake of fluorophores into bacteria and mammalian cells
Cellular Effects
Its role in the synthesis of chlorosulfolipid (+)-danicalipin A suggests that it may influence cell function
Molecular Mechanism
It is known to participate in the synthesis of chlorosulfolipid (+)-danicalipin A
Properties
IUPAC Name |
non-8-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h2,10H,1,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGFCVJJLGSFSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454905 | |
Record name | 8-Nonen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13038-21-6 | |
Record name | 8-Nonen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | non-8-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 8-nonen-1-ol acetate eliciting a strong electrophysiological response in male Manduca sexta at low concentrations?
A1: The research paper demonstrates that this compound acetate, when tested at a very low concentration (10^-0 µg), elicited a notable electrophysiological response in male Manduca sexta moths. [] This suggests that male M. sexta possess olfactory receptors highly sensitive to this compound. Such sensitivity could indicate that this compound acetate, or a structurally similar compound, plays a role in the mating behavior of this species, potentially acting as a pheromone or pheromone component. This finding opens avenues for further investigation into the use of this compound acetate, and related compounds, in pest management strategies targeting M. sexta populations, such as mating disruption or attract-and-kill techniques.
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